Senazodan hydrochloride trihydrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Senazodan hydrochloride trihydrate involves the reaction of 4-(4-pyridylamino)phenyl with 4,5-dihydro-3(2H)-pyridazinone under controlled conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed in precise ratios. The reaction mixture is then subjected to purification processes such as crystallization and filtration to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Senazodan hydrochloride trihydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
Senazodan hydrochloride trihydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is employed in biological assays to study its effects on cellular processes.
Medicine: this compound is investigated for its potential therapeutic effects in treating cardiovascular diseases.
Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
Senazodan hydrochloride trihydrate exerts its effects primarily through the inhibition of phosphodiesterase 3 (PDE3), an enzyme involved in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels . By inhibiting PDE3, the compound increases cAMP levels, leading to enhanced cardiac muscle contraction and vasodilation. This mechanism makes it a valuable agent in the treatment of heart failure and other cardiovascular conditions .
Comparison with Similar Compounds
Similar Compounds
Milrinone: Another PDE3 inhibitor used in the treatment of heart failure.
Enoximone: A similar compound with cardiotonic properties.
Amrinone: Also a PDE3 inhibitor with similar therapeutic applications.
Uniqueness
Senazodan hydrochloride trihydrate is unique due to its specific molecular structure, which allows it to selectively bind to PDE3 and exert its effects with high potency. Its trihydrate form also provides better solubility and stability compared to other similar compounds .
Properties
CAS No. |
474941-42-9 |
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Molecular Formula |
C15H21ClN4O4 |
Molecular Weight |
356.80 g/mol |
IUPAC Name |
3-[4-(pyridin-4-ylamino)phenyl]-4,5-dihydro-1H-pyridazin-6-one;trihydrate;hydrochloride |
InChI |
InChI=1S/C15H14N4O.ClH.3H2O/c20-15-6-5-14(18-19-15)11-1-3-12(4-2-11)17-13-7-9-16-10-8-13;;;;/h1-4,7-10H,5-6H2,(H,16,17)(H,19,20);1H;3*1H2 |
InChI Key |
KQXCWCFBLZWIGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NN=C1C2=CC=C(C=C2)NC3=CC=NC=C3.O.O.O.Cl |
Origin of Product |
United States |
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